![molecular formula C19H30N4O4S B14089910 ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)
ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The purine ring is then functionalized with the necessary substituents, such as the nonyl and methyl groups, through nucleophilic substitution reactions.
Thioester Formation: The thioester linkage is introduced by reacting the functionalized purine with an appropriate thiol compound.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on enzymes. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate: shares structural similarities with other purine derivatives such as:
Uniqueness
The uniqueness of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H30N4O4S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
ethyl 2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C19H30N4O4S/c1-4-6-7-8-9-10-11-12-23-15-16(22(3)18(26)21-17(15)25)20-19(23)28-13-14(24)27-5-2/h4-13H2,1-3H3,(H,21,25,26) |
InChI 键 |
KHZFUFCJOOUESU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
![Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14089837.png)
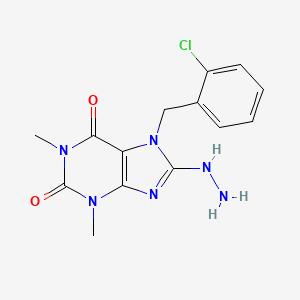
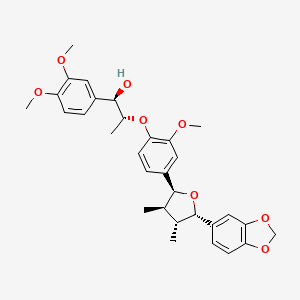

![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)
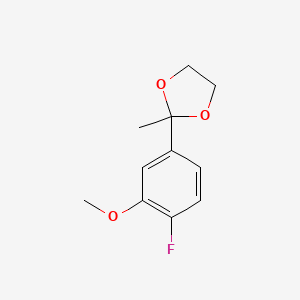
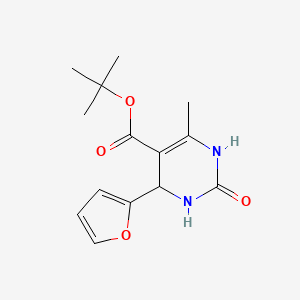
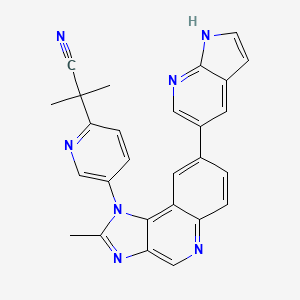
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)

![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)
